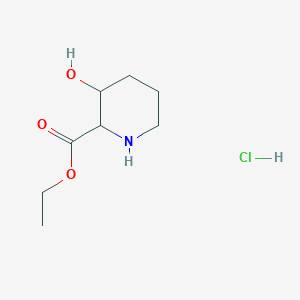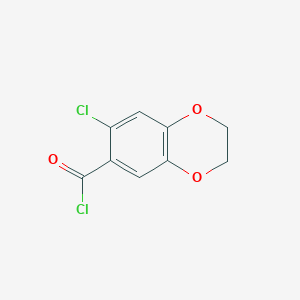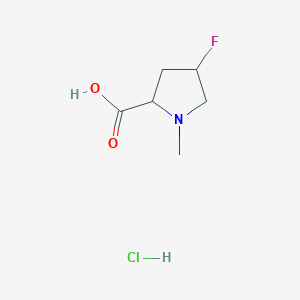![molecular formula C12H16O3 B11716677 (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
合成方法
合成経路と反応条件
(2R)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシランの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、3,4-ジメトキシフェニルエチルアルコールの調製から始まります。
エポキシ化: アルコールは、次に、m-クロロ過安息香酸(m-CPBA)または過酸化水素などの試薬を使用して、チタン(IV)イソプロポキシドなどの触媒の存在下でエポキシ化されます。反応条件は通常、ジクロロメタンなどの溶媒を使用し、選択性と収率を確保するために低温で行われます。
工業生産方法
工業的な環境では、(2R)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシランの生産は、効率とスケーラビリティを高めるために連続フロープロセスを使用することがあります。固定化触媒と最適化された反応条件の使用は、化合物の収率と純度をさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethoxyphenyl ethyl alcohol.
Epoxidation: The alcohol is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium(IV) isopropoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
反応の種類
(2R)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシランは、次のようなさまざまな化学反応を起こします。
酸化: オキシラン環は、四酸化オスミウムまたは過マンガン酸カリウムなどの試薬を使用してジオールに酸化できます。
還元: オキシラン環の還元は、通常、水素化リチウムアルミニウムなどの試薬を使用してアルコールを生じさせることができます。
置換: 求核置換反応はオキシラン環で起こり、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 四酸化オスミウム、過マンガン酸カリウム、水、アセトン。
還元: 水素化リチウムアルミニウム、エーテル、低温。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミン、チオール、アルコールなどの求核剤。
生成される主要な生成物
ジオール: 酸化反応から生成されます。
アルコール: 還元反応から生成されます。
置換誘導体: 求核置換反応から生成されます。
科学研究への応用
(2R)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシランは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用が研究されています。
医学: 抗炎症作用や抗癌作用など、その潜在的な治療効果が調査されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2R)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシランの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。オキシラン環は環開裂反応を起こし、タンパク質や他の生体分子の求核部位と共有結合を形成することができます。これは、生体経路の調節と効果の発揮につながる可能性があります。
類似化合物の比較
類似化合物
(2S)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシラン: 類似の化学的特性を持つが、生物活性が異なる化合物のエナンチオマー。
2-[2-(3,4-ジメトキシフェニル)エチル]オキシラン: 両方のエナンチオマーのラセミ混合物。
2-[2-(3,4-ジメトキシフェニル)エチル]オキセタン: オキシラン環の代わりにオキセタン環を持つ類似の化合物。
独自性
(2R)-2-[2-(3,4-ジメトキシフェニル)エチル]オキシランは、その特定の立体化学のために独特であり、これはその反応性と生物学的標的との相互作用に影響を与える可能性があります。3,4-ジメトキシフェニル基の存在も、他の類似の化合物と比較して、独自の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane: The enantiomer of the compound with similar chemical properties but different biological activity.
2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane: The racemic mixture of both enantiomers.
2-[2-(3,4-dimethoxyphenyl)ethyl]oxetane: A similar compound with an oxetane ring instead of an oxirane ring.
Uniqueness
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 3,4-dimethoxyphenyl group also imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-6-4-9(7-12(11)14-2)3-5-10-8-15-10/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m1/s1 |
InChIキー |
IYVLJCAIFRGOIA-SNVBAGLBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CC[C@@H]2CO2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCC2CO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


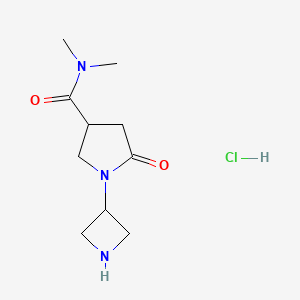
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
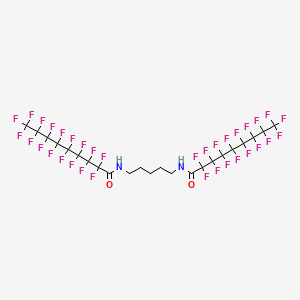
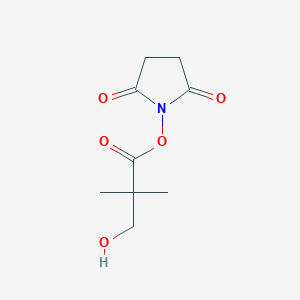
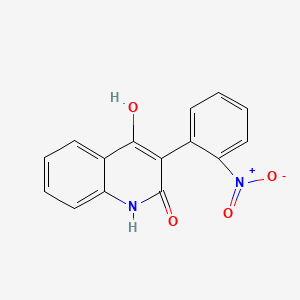


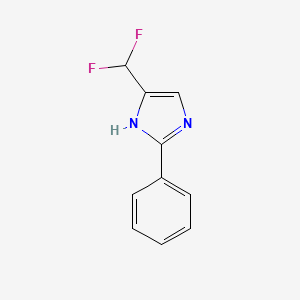

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
